2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and various functional groups such as amino, methoxy, and nitrile groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under mild reaction conditions . This approach offers high yields and good atom economy. Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It has been investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context. In the case of its anti-inflammatory activity, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE include:
2-Amino-4,6-dihydroxypyrimidine derivatives: These compounds share similar structural features and exhibit comparable biological activities.
Benzoxazole derivatives: These compounds also contain a heterocyclic core and are used in similar applications in medicinal chemistry. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H28N4O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H28N4O3/c1-23(2)12-17-21(18(28)13-23)20(15-6-4-5-7-19(15)29-3)16(14-24)22(25)27(17)26-8-10-30-11-9-26/h4-7,20H,8-13,25H2,1-3H3 |
InChI Key |
GFGKZEWYQBEPES-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.